Enzymatic Resolution to High Enantiopurity
In a kinetic resolution of racemic 1-phenyl-1,2-ethanediol (PED), the use of glycerol dehydrogenase (GDH) yields the desired (S)-enantiomer with an enantiomeric excess (ee) greater than 99% at 50% conversion [1]. This is compared to the theoretical maximum yield of 50% for any kinetic resolution process and directly contrasts with the lower, non-selective yields obtained when attempting to use or resolve the racemate directly without a highly selective catalyst [1]. The process was optimized to overcome product inhibition, demonstrating a robust method for producing high-purity (S)-PED [1].
| Evidence Dimension | Enantiomeric Purity (ee) of (S)-PED Product |
|---|---|
| Target Compound Data | >99% ee [1] |
| Comparator Or Baseline | Racemic 1-phenyl-1,2-ethanediol (PED) as starting material; maximum theoretical yield for kinetic resolution is 50% [1] |
| Quantified Difference | Achieves near-perfect optical purity from a 50/50 racemate |
| Conditions | Kinetic resolution catalyzed by glycerol dehydrogenase (GDH) with continuous product extraction [1] |
Why This Matters
This evidence confirms that the (S)-enantiomer can be obtained in essentially enantiopure form (>99% ee) from the racemate, a critical quality metric for procurement in pharmaceutical synthesis.
- [1] Liese, A., Zelinski, T., Kragl, U., & Wandrey, C. (1996). Enzymatic resolution of 1-phenyl-1,2-ethanediol by enantioselective oxidation: overcoming product inhibition by continuous extraction. *Biotechnology and Bioengineering*, 51(5), 544-550. View Source
